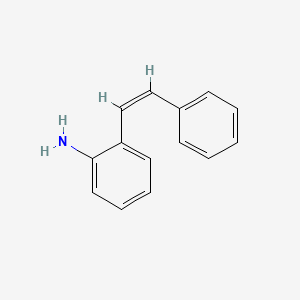

(Z)-2-Aminostilbene

Description

Contextualization within the Broader Stilbene (B7821643) Compound Class

Stilbenes are a class of organic compounds characterized by a 1,2-diphenylethylene core. This basic structure consists of two phenyl rings connected by an ethene bridge. The stilbene framework allows for the existence of two geometric isomers: the E (trans) isomer, where the phenyl rings are on opposite sides of the double bond, and the Z (cis) isomer, where they are on the same side. The E isomers are generally more thermodynamically stable than their Z counterparts.

(Z)-2-Aminostilbene is a substituted stilbene, featuring an amino (-NH₂) group on one of the phenyl rings at the ortho position relative to the ethene bridge. This substitution, combined with the Z configuration, significantly influences the molecule's properties compared to the parent stilbene molecule and its other isomers.

Significance of the Z-Isomer Configuration in Stereochemical and Electronic Research

The Z-isomer configuration of 2-aminostilbene is of particular significance in stereochemical and electronic research due to the spatial arrangement of its constituent groups. In the Z configuration, the two phenyl rings are on the same side of the carbon-carbon double bond, leading to increased steric hindrance compared to the E-isomer. This steric strain can result in a non-planar conformation, where the phenyl rings are twisted out of the plane of the double bond. This twisting affects the π-electron system's conjugation, which in turn influences the electronic and photophysical properties of the molecule.

The presence of the amino group at the ortho position further complicates the stereochemistry. The proximity of the amino group to the double bond and the other phenyl ring can lead to intramolecular interactions, such as hydrogen bonding, which can affect the molecule's conformation and reactivity. Research into the stereochemical aspects of this compound often involves conformational analysis to understand the preferred spatial arrangements and the energy barriers to rotation around the single and double bonds.

From an electronic perspective, the amino group is an electron-donating group. Its position on the phenyl ring influences the electronic distribution within the molecule. In the case of ortho- and meta-aminostilbenes, their absorption spectra show two less intense bands, a result of configuration interaction, in contrast to the single intense long-wavelength band of the para isomer. acs.org The interplay between the electronic effects of the amino group and the stereochemical constraints of the Z-isomer configuration is a key area of investigation.

Historical Development of Research Pertaining to Aminostilbenes

Research into stilbene and its derivatives has a long history, with early work focusing on their synthesis and photochemical properties. The study of aminostilbenes, as a specific class of stilbene derivatives, emerged from this broader interest. Initially, much of the research was centered on the more stable trans (E) isomers.

A significant area of research for aminostilbenes has been their photochemical behavior, particularly their photoisomerization and photocyclization reactions. For instance, the photochemical behavior of the three positional isomers of trans-aminostilbene has been studied to understand the effect of the amino group's position on their reactivity. acs.org It has been observed that the para isomer undergoes efficient singlet-state photoisomerization, similar to unsubstituted trans-stilbene. acs.org In contrast, the ortho and meta isomers exhibit lower photoisomerization quantum yields and isomerize through a triplet-state mechanism. acs.org

The synthesis of aminostilbenes has also been a focus of research, with various methods being developed to control the stereochemistry of the resulting products. While the synthesis of E-isomers is often more straightforward, methods for the stereospecific synthesis of Z-isomers have also been developed. The use of 2-aminostilbene as a precursor in the synthesis of other compounds, such as iminostilbene, has also been explored in patent literature.

Interactive Data Tables

Below are interactive data tables summarizing key properties and research findings related to aminostilbenes.

Table 1: Photochemical Properties of trans-Aminostilbene Isomers

| Isomer | Singlet Lifetime | Photoisomerization Quantum Yield | Isomerization Mechanism |

| ortho | Long | Low | Triplet-state |

| meta | Long | Low | Triplet-state |

| para | Short | High | Singlet-state |

Data sourced from a comparative study on the photochemical behavior of trans-aminostilbene isomers. acs.org

Table 2: General Comparison of E and Z Stilbene Isomers

| Property | (E)-Stilbene | (Z)-Stilbene |

| Thermodynamic Stability | More stable | Less stable |

| Steric Hindrance | Lower | Higher |

| Conformation | Generally planar | Often twisted |

Structure

3D Structure

Properties

Molecular Formula |

C14H13N |

|---|---|

Molecular Weight |

195.26 g/mol |

IUPAC Name |

2-[(Z)-2-phenylethenyl]aniline |

InChI |

InChI=1S/C14H13N/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11H,15H2/b11-10- |

InChI Key |

BIEFDNUEROKZRA-KHPPLWFESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\C2=CC=CC=C2N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=CC=C2N |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of Z 2 Aminostilbene

Isomerization Processes

Isomerization of (Z)-2-Aminostilbene involves the conversion between its (Z) and (E) geometric isomers. This transformation can be induced by light or heat and is a subject of detailed mechanistic studies.

The photochemical isomerization from the (Z) to the (E) form of aminostilbene (B8328778) derivatives can proceed through different excited-state pathways. Upon direct excitation, the molecule is promoted to an excited singlet state (S1 or higher). From the excited singlet state, the molecule can undergo rotation around the central carbon-carbon double bond. This rotation often leads to a perpendicular intermediate geometry, which can then decay back to the ground state as either the (Z) or (E) isomer. The efficiency of this process is linked to the interplay between fluorescence and isomerization from the excited state. researchgate.net

Triplet-sensitized isomerization offers an alternative mechanism. In this process, a triplet sensitizer (B1316253) molecule absorbs light and then transfers its energy to the this compound molecule, promoting it to an excited triplet state (T1). researchgate.netrsc.org In the triplet state, the barrier to rotation around the C=C bond is generally lower, facilitating the conversion to the more stable (E) isomer. nih.gov This "quantum chain" process can lead to high quantum yields for Z-to-E isomerization. researchgate.net

Computational studies, such as those using density functional theory (DFT), have been employed to investigate the potential energy surfaces of the excited states involved in photoisomerization. rsc.orgconicet.gov.ar These studies help to elucidate the structures of intermediates and transition states, such as the formation of stable exciplexes with sensitizers, which can alter the reaction's selectivity. rsc.org The mechanism can involve initial excitation to a higher singlet state (S2), followed by internal conversion to lower excited states (S1 and T1) and eventual relaxation to the ground state (S0) isomers. conicet.gov.ar

Table 1: Key Aspects of Photochemical Z-to-E Isomerization Mechanisms

| Mechanism | Description | Key Intermediates |

| Direct Excitation (Singlet Pathway) | Absorption of a photon promotes the molecule to an excited singlet state, followed by C=C bond rotation and decay to (Z) or (E) isomers. researchgate.net | Excited singlet state (S1), perpendicular intermediate. |

| Triplet Sensitization | Energy transfer from a triplet sensitizer populates the excited triplet state of the stilbene (B7821643), leading to isomerization. researchgate.netrsc.org | Excited triplet sensitizer, excited triplet state (T1) of stilbene, exciplexes. rsc.org |

Thermal isomerization from the less stable (Z)-isomer to the more stable (E)-isomer can occur in the dark by overcoming a significant energy barrier. mdpi.com Two primary mechanisms are generally considered for the thermal isomerization of stilbene-like molecules: a rotational pathway and an inversional pathway.

The rotational pathway involves the twisting of the C=C double bond through a diradical-like transition state. conicet.gov.arnih.gov The inversional pathway, on the other hand, proceeds through a linear, sp-hybridized transition state. For many azobenzene (B91143) derivatives, which are isoelectronic with stilbenes, both mechanisms can be operative, and the dominant pathway can be influenced by factors like solvent and substituents. nih.gov

Kinetic studies of thermal isomerization involve monitoring the concentration of the isomers over time at various temperatures. mdpi.com This allows for the determination of the first-order rate constants (k_obs) and the calculation of activation parameters, such as the activation energy (Ea), using the Arrhenius and Eyring equations. mdpi.com For some systems, computational studies have identified nonadiabatic pathways involving intersystem crossing between the ground state (S0) and the lowest triplet state (T1) as a viable route for thermal isomerization. nih.govunige.ch These pathways can sometimes have lower energy barriers than the purely ground-state rotational or inversional mechanisms. nih.gov

Table 2: Comparison of Thermal Isomerization Pathways

| Pathway | Description | Transition State |

| Rotational | Twisting around the central C=C bond. conicet.gov.arnih.gov | Diradical-like, perpendicular geometry. |

| Inversional | Linearization of one of the vinyl carbons. nih.govnih.gov | sp-hybridized carbon center. |

| Nonadiabatic (S0-T1) | Intersystem crossing to the triplet state, rotation, and back-crossing to the ground state. nih.govunige.ch | Minimum energy crossing points (MECPs) between S0 and T1 surfaces. |

The presence of substituents on the aromatic rings of stilbene derivatives, such as the amino group in 2-aminostilbene, can significantly impact the efficiency and selectivity of isomerization. acs.orgresearchgate.net Electron-donating or electron-withdrawing substituents alter the electronic properties of the molecule, which in turn affects the energy levels of the ground and excited states involved in the isomerization process. researchgate.netrsc.org

For photochemical isomerization, substituents can influence the rates of competing processes like fluorescence, internal conversion, and intersystem crossing. acs.orgresearchgate.net For instance, in some donor-acceptor substituted stilbenoids, the quantum yields of fluorescence and E/Z-isomerization show a dependence on the energy gap between the ground and excited states, which is modulated by the substituents. researchgate.net The position of the substituent is also crucial; studies on aminostyrene-conjugated systems have shown that the position of the styryl group can have a more significant effect on photoluminescence and photoisomerization quantum efficiencies than the nature of the N-substituents on the amino group. acs.org

In thermal isomerization, substituents affect the stability of the transition states for the rotational and inversional pathways differently. Hammett plots, which correlate reaction rates with substituent constants (σ), can reveal the electronic nature of the transition state. nih.gov For azobenzenes, V-shaped Hammett plots have been observed, indicating a switch in mechanism from rotational for electron-donating groups to inversional for electron-withdrawing groups, or vice-versa, depending on the system. nih.gov The presence of substituents can enhance the rate of thermal cis-trans conversion. nih.gov Theoretical studies suggest that modifying the phenyl group is a more effective strategy for tuning the non-radiative decay pathways and photoisomerization routes than altering ester groups in related cinnamate (B1238496) compounds. rsc.org

Intramolecular Cyclization Reactions

This compound and its derivatives can undergo intramolecular cyclization reactions, particularly under photochemical conditions, to form fused polycyclic systems.

A key reaction of stilbene and its derivatives is the oxidative photocyclization, often referred to as the Mallory reaction, which leads to the formation of phenanthrenes. researchgate.net For this compound, this reaction would be expected to yield phenanthrene (B1679779) derivatives. The process is initiated by UV irradiation, which promotes the (Z)-isomer to an excited state. This is followed by an electrocyclic reaction to form a dihydrophenanthrene intermediate. Subsequent oxidation, often by an external oxidizing agent like iodine or simply air, removes two hydrogen atoms to aromatize the system, yielding the stable polycyclic aromatic product. researchgate.netnii.ac.jp

Recent research has shown that this type of photocyclization can be extended to synthesize more complex and contorted polycyclic aromatic hydrocarbons (PAHs). nii.ac.jpnih.gov The efficiency and feasibility of these reactions can be influenced by the structure of the stilbene precursor and the reaction conditions. For example, while typical stilbenes undergo this reaction, certain "stiff-stilbenes" were reported to be inactive unless specific substituents, like an ortho-amino group, were present, which enabled an efficient photocyclization-induced deamination to form a dicyclopenta-fused phenanthrene. researchgate.net The reactivity of PAHs in such cyclization reactions is influenced by factors like size and curvature. nih.govrsc.org

The amino group in this compound introduces the possibility of intramolecular C-H amination, a powerful strategy for synthesizing nitrogen-containing heterocycles. recercat.cat This transformation involves the formation of a new carbon-nitrogen bond by inserting the nitrogen atom into a C-H bond on the adjacent phenyl ring. Such reactions can be catalyzed by transition metals, which generate a reactive metal-nitrene intermediate. recercat.catmdpi.com

For a substrate like 2-aminostilbene, an intramolecular amination could lead to the formation of a dihydrophenanthridine ring system. The general pathway for metal-catalyzed intramolecular C-H amination starts with the formation of a metal-nitrene species from the amine (or a precursor like an azide). mdpi.comnih.gov This is often the rate-determining step. nih.gov The highly electrophilic nitrene then inserts into a proximate C-H bond in a concerted or stepwise manner to form the cyclized product. mdpi.comnih.gov Palladium-catalyzed intramolecular amination of olefins is a well-established method for synthesizing various nitrogen heterocycles, including pyrrolidines and indolines, through an initial aminopalladation step. uwindsor.camdpi.com While direct examples for this compound are specific, the principles of intramolecular C-H amination provide a clear pathway for its potential cyclization to N-heterocycles. recercat.cat

Reactions Involving the Amine Functionality

The presence of a primary aromatic amine group in this compound is a focal point for a variety of chemical transformations. These reactions leverage the nucleophilic character of the nitrogen atom and its ability to be converted into other functional groups.

Derivatization Reactions of the Amino Group

The primary amino group of this compound is readily derivatized through several common organic reactions. As with other primary aromatic amines, this functional group can be selectively modified, often without altering the stilbene backbone, provided the reaction conditions are controlled. The goal of such derivatization is often to alter the molecule's properties or to prepare it for subsequent analytical procedures, such as gas chromatography, where increased volatility is desired. sigmaaldrich.com

Acylation is a principal derivatization method, involving the reaction of the amine with acylating agents like acid chlorides or anhydrides to form amides. organic-chemistry.org For instance, reaction with acetyl chloride or acetic anhydride (B1165640) would yield (Z)-N-(2-styrylphenyl)acetamide. Similarly, trifluoroacetylation can be achieved using reagents like N-methyl-bis(trifluoroacetamide) (MBTFA) or trifluoroacetic anhydride (TFAA), producing highly volatile derivatives suitable for analysis. interchim.fr Formylation, the introduction of a formyl group (-CHO), can be accomplished using various reagents, including formic acid or chloral, to produce (Z)-N-(2-styrylphenyl)formamide. nih.gov These reactions are typically quantitative and proceed under non-acidic conditions to avoid side reactions. interchim.fr

The table below summarizes common derivatization reactions applicable to the amino group of this compound.

| Derivatization Type | Reagent Class | Example Reagent | Product |

| Acylation | Acid Anhydride | Acetic Anhydride | (Z)-N-(2-styrylphenyl)acetamide |

| Acid Chloride | Benzoyl Chloride | (Z)-N-(2-styrylphenyl)benzamide | |

| Fluoroacylation | Fluoroacyl Anhydride | Trifluoroacetic Anhydride (TFAA) | (Z)-N-(2-styrylphenyl)-2,2,2-trifluoroacetamide |

| Formylation | Aldehyde/Acid | Formic Acid | (Z)-N-(2-styrylphenyl)formamide |

| Sulfonylation | Sulfonyl Chloride | p-Toluenesulfonyl chloride | (Z)-N-(2-styrylphenyl)-4-methylbenzenesulfonamide |

Diazotization and Subsequent Transformations of this compound

Diazotization of primary aromatic amines is a cornerstone of synthetic organic chemistry, converting the amino group into a highly versatile diazonium salt. organic-chemistry.org This process involves treating this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). masterorganicchemistry.comlibretexts.org The resulting (Z)-2-styrylbenzenediazonium salt is an important intermediate where the diazonio group (-N₂⁺) is an excellent leaving group (molecular nitrogen, N₂), facilitating its replacement by a wide array of nucleophiles. masterorganicchemistry.com

Subsequent transformations of the diazonium salt are numerous and synthetically valuable:

Sandmeyer Reactions : Treatment with copper(I) salts (CuCl, CuBr, CuCN) allows for the introduction of chloro, bromo, and cyano groups, respectively, onto the aromatic ring. masterorganicchemistry.com

Schiemann Reaction : Thermal decomposition of the corresponding tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻), formed by adding HBF₄ to the diazotization mixture, yields the aryl fluoride. libretexts.org

Hydroxylation : Heating the diazonium salt in an aqueous acidic solution introduces a hydroxyl group, converting the amine to a phenol. masterorganicchemistry.com

Deamination : Reduction of the diazonium salt, for example with hypophosphorous acid (H₃PO₂), results in the replacement of the amino group with a hydrogen atom, effectively removing it from the aromatic ring. libretexts.org

These transformations are summarized in the table below.

| Reaction Name | Reagent(s) | Product Functional Group |

| Sandmeyer | CuCl / HCl | -Cl |

| CuBr / HBr | -Br | |

| CuCN / KCN | -CN | |

| Schiemann | 1. HBF₄ 2. Heat | -F |

| Gattermann | Cu powder / HBr | -Br |

| Hydroxylation | H₂O, H⁺, Heat | -OH |

| Deamination | H₃PO₂ | -H |

Nucleophilic Reactivity Profiles of the Amino Group

The amino group in this compound functions as a nucleophile due to the lone pair of electrons on the nitrogen atom. However, its nucleophilicity is influenced by several factors. The amine is attached to an sp²-hybridized carbon of the benzene (B151609) ring, which is more electron-withdrawing than an sp³-hybridized carbon. This delocalization of the nitrogen lone pair into the aromatic π-system reduces its availability and, consequently, its nucleophilic strength compared to aliphatic amines.

The reactivity of the amino group is highly dependent on the pH of the medium. biosyn.com In acidic conditions (pH below its pKa), the amine exists predominantly in its protonated, non-nucleophilic ammonium (B1175870) form (Ar-NH₃⁺). At neutral or basic pH, the unprotonated, nucleophilic form (Ar-NH₂) dominates, allowing it to participate in reactions. biosyn.com For instance, in reactions like Michael additions, the unprotonated amine is required to act as the nucleophile. researchgate.net While primary amino groups are generally considered moderately reactive nucleophiles, their effectiveness can be precisely controlled by adjusting the pH. rsc.org

Electrophilic and Radical Transformations

Beyond the direct reactivity of the amine, this compound can be a precursor to highly reactive intermediates like nitrenium ions, which drive unique intramolecular and intermolecular transformations.

Studies of Nitrenium Ion Intermediates and Trapping Reactions

Arylnitrenium ions (Ar-NH⁺) are highly reactive electrophilic intermediates that can be generated from aryl amine derivatives. wikipedia.org In the context of 2-aminostilbene, the corresponding nitrenium ion can be formed from precursors like trans-2-azidostilbene through decomposition in the presence of strong acids like trifluoroacetic acid (TFA) or triflic acid. scielo.brscielo.br The protonated azide (B81097) loses nitrogen gas to generate the arylnitrenium ion. scielo.br

This transient species is highly electrophilic and can be "trapped" either by intramolecular or intermolecular pathways.

Intramolecular Trapping : The most common fate for the 2-styrylnitrenium ion is a rapid intramolecular electrophilic attack on the adjacent phenyl ring of the stilbene moiety. This cyclization reaction leads to the formation of a stable five-membered ring, yielding 2-phenyl-1H-indole as the major product in high yield. scielo.brscielo.br

Intermolecular Trapping : In the presence of external nucleophiles, the nitrenium ion can be intercepted before it cyclizes. For example, studies on related arylnitrenium ions have shown they can be efficiently trapped by the azide ion (N₃⁻). researchgate.netfigshare.com This reaction provides strong evidence for the existence of the singlet state nitrenium ion as a discrete intermediate. researchgate.net The competition between intramolecular cyclization and intermolecular trapping can provide kinetic data about the lifetime and reactivity of the nitrenium ion.

The table below outlines the generation and subsequent reactions of the nitrenium ion derived from a 2-aminostilbene precursor.

| Precursor | Condition | Intermediate | Trapping Route | Product |

| trans-2-Azidostilbene | Trifluoroacetic Acid (TFA) | 2-Styrylnitrenium ion | Intramolecular | 2-Phenyl-1H-indole scielo.brscielo.br |

| N-Pivaloxy-2-aminostilbene (hypothetical) | Aqueous Solution | 2-Styrylnitrenium ion | Intermolecular (with N₃⁻) | 2-Azido-aminostilbene derivative researchgate.netfigshare.commolaid.com |

| trans-2-Azidostilbene | AlCl₃ | Triplet nitrenium ion | Hydrogen Abstraction | trans-2-Aminostilbene scielo.brscielo.br |

Photodimerization and Cycloaddition Reactions

The stilbene core of this compound is photoactive. Upon irradiation with UV light, stilbenes are known to undergo two primary, often competing, photochemical reactions: E/Z isomerization and [2+2] cycloaddition. researchgate.net

(Z) → (E) Isomerization : The (Z)-isomer of 2-aminostilbene can absorb a photon and undergo isomerization around the central carbon-carbon double bond to form the corresponding (E)-isomer. This process occurs via an excited state and is a common reaction for many stilbene derivatives. psu.edu

[2+2] Photocycloaddition : Two molecules of this compound can react in the excited state to form a dimer containing a cyclobutane (B1203170) ring. researchgate.net This intermolecular [2+2] cycloaddition typically requires the molecules to be in close proximity and proper orientation. The stereochemistry of the resulting tetraphenylcyclobutane derivative depends on the relative orientation of the reacting molecules. Research on the related 4,4'-diaminostilbene (B1237157) (DAS) has shown that host molecules, such as the macrocycle cucurbit imrpress.comuril (CB imrpress.com), can encapsulate two guest stilbene molecules, pre-organizing them for a highly stereoselective syn-dimerization upon photoirradiation. nih.govresearchgate.net This templated approach enhances the yield and selectivity of the photodimerization over the competing isomerization reaction.

Additionally, if the stilbene moiety is part of a molecule containing another reactive group, intramolecular cycloadditions can occur. For example, sydnones attached to a stilbene backbone have been shown to undergo intramolecular 1,3-dipolar cycloadditions upon heating or irradiation, forming complex polycyclic structures. beilstein-journals.org

The following table summarizes the potential photochemical reactions of this compound.

| Reaction Type | Condition | Description | Product Type |

| Isomerization | UV Irradiation | Rotation around the central C=C double bond in the excited state. | (E)-2-Aminostilbene psu.edu |

| [2+2] Photodimerization | UV Irradiation (concentrated solution or with template) | Intermolecular reaction between two stilbene molecules to form a four-membered ring. | Tetrakis(aminophenyl)cyclobutane derivative researchgate.netnih.gov |

| Intramolecular Cycloaddition | UV Irradiation or Heat (with suitable attached group) | Reaction between the stilbene double bond and an internal dipolarophile. | Polycyclic heterocycle beilstein-journals.org |

[2+2] Photodimerization in Stilbene-Based Polymer Systems

The incorporation of stilbene moieties into polymer architectures has garnered significant scientific interest due to the photoreactive nature of the stilbene chromophore, which can undergo a [2+2] cycloaddition reaction. This photodimerization process, when occurring between stilbene units on different polymer chains or within the same chain, leads to the formation of cyclobutane rings, resulting in a phenomenon known as photocrosslinking. This light-induced crosslinking can dramatically alter the physical and chemical properties of the polymer, such as its solubility, mechanical strength, and thermal stability.

The photochemical behavior of stilbene is primarily characterized by two competing processes: E/Z (or trans/cis) isomerization and [2+2] photodimerization. researchgate.net For photodimerization to occur, two stilbene molecules must be in close proximity (typically less than 4.2 Å apart) and suitably oriented. In dilute solutions, E/Z isomerization often dominates. However, in the solid state or within the constrained environment of a polymer matrix, the mobility of the stilbene units is restricted, which can favor the bimolecular photodimerization reaction. researchgate.netresearchgate.net

While extensive research has been conducted on the photodimerization of various stilbene derivatives in polymeric systems, specific studies focusing exclusively on this compound are not extensively detailed in the reviewed literature. However, general principles derived from related systems provide a strong basis for understanding its expected reactivity. For instance, studies on polymethacrylates with pendant (E)-stilbene chromophores have demonstrated that irradiation of polymer films leads to the desired photocrosslinking through the [2π+2π] cycloaddition of stilbene units. researchgate.net Another relevant study on novel fluorinated amino-stilbenes showed a high propensity for photodimerization in the solid state, a reaction that was found to be reversible within a polymeric matrix. researchgate.net

The position of the amino group on the stilbene ring significantly influences its photochemical properties. Research on the trans isomers of aminostilbenes has shown that ortho-aminostilbene exhibits a long singlet lifetime and a low quantum yield for photoisomerization, a behavior that contrasts with the para isomer. acs.org This suggests that the excited state of the ortho isomer has a higher barrier to the torsional motion required for isomerization. This reduced efficiency of isomerization could, in principle, make the competing [2+2] photodimerization pathway more favorable in a polymer matrix where intermolecular proximity is enforced.

In a polymer system containing this compound, irradiation with UV light is expected to excite the stilbene chromophore. Given the inherent proximity of the chromophores within the polymer matrix, a [2+2] cycloaddition reaction between two this compound moieties can occur, leading to the formation of a cyclobutane dimer and thus crosslinking the polymer chains. The stereochemistry of the resulting cyclobutane dimer would be dependent on the relative orientation of the reacting stilbene units, which is dictated by the polymer chain conformation.

The efficiency of this photocrosslinking process in a hypothetical polymer system incorporating this compound would be influenced by several factors, as detailed in the table below.

| Factor | Influence on [2+2] Photodimerization |

| Polymer Matrix Rigidity | A more rigid polymer backbone would restrict the mobility of the this compound side chains, potentially holding them in a favorable orientation for dimerization and thus enhancing the crosslinking efficiency. |

| Concentration of Chromophore | A higher concentration of this compound units within the polymer would increase the statistical probability of two chromophores being in close enough proximity to react, leading to a higher degree of crosslinking. |

| Wavelength of Irradiation | The wavelength of the UV light used for irradiation must be absorbed by the this compound chromophore to initiate the photochemical reaction. The efficiency of the dimerization may also be wavelength-dependent. |

| Presence of Oxygen | Oxygen can act as a quencher for the excited triplet state of stilbene, which is often an intermediate in the photodimerization process. Performing the photoreaction in an inert atmosphere would likely improve the efficiency of crosslinking. |

Spectroscopic and Advanced Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like (Z)-2-Aminostilbene. By analyzing the magnetic properties of atomic nuclei, NMR provides a clear picture of the molecular structure, including connectivity and stereochemistry.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) offers specific information about the chemical environment of hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic, vinylic, and amino protons.

The vinylic protons of the cis or (Z) double bond are particularly diagnostic. Due to the spatial proximity of the two phenyl rings in the Z-isomer, the vinylic protons typically appear at a different chemical shift compared to their (E)-isomer counterparts. For the parent (Z)-stilbene, these protons resonate around 6.5 ppm. The amino group (-NH₂) protons are expected to appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The nine aromatic protons will produce a complex series of multiplets in the aromatic region of the spectrum, generally between 6.5 and 8.0 ppm oregonstate.edu. The protons on the phenyl ring bearing the amino group will be shifted upfield compared to those on the unsubstituted ring due to the electron-donating nature of the amino group.

Table 1: Expected ¹H NMR Chemical Shift Regions for this compound

| Proton Type | Expected Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| Vinylic (-CH=CH-) | ~6.5 | Doublet |

| Aromatic (Ar-H) | 6.5 - 8.0 | Multiplet |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) provides direct information about the carbon framework of the molecule. bhu.ac.in Each unique carbon atom in this compound gives a distinct signal, allowing for a complete mapping of the carbon skeleton. The spectrum will show 14 distinct signals, assuming no accidental overlap.

The chemical shifts in ¹³C NMR are indicative of the carbon type. The sp²-hybridized carbons of the aromatic rings and the vinylic C=C double bond typically resonate in the downfield region of the spectrum, from approximately 110 to 150 ppm. bhu.ac.in The carbon atom attached to the amino group (C2) is expected to be significantly shielded compared to the other aromatic carbons due to the electron-donating effect of the nitrogen atom. The vinylic carbons also provide valuable structural information.

Table 2: Expected ¹³C NMR Chemical Shift Regions for this compound

| Carbon Type | Expected Chemical Shift (δ) in ppm |

|---|---|

| Vinylic (-C H=C H-) | 110 - 140 |

| Aromatic (Ar-C) | 115 - 150 |

Nuclear Overhauser Effect (NOE) for Z-Isomer Stereochemical Assignment

The Nuclear Overhauser Effect (NOE) is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule, making it ideal for confirming the stereochemistry of the double bond in stilbene (B7821643) derivatives. researchgate.net The NOE phenomenon relies on the transfer of nuclear spin polarization from one nucleus to another through space.

For this compound, the key to stereochemical assignment lies in the observation of an NOE correlation between the two vinylic protons. Because these protons are on the same side of the double bond in the Z-isomer, they are close enough in space for this effect to be observed. Irradiation of one vinylic proton should lead to an enhancement of the signal of the other. Furthermore, NOE correlations are expected between the vinylic protons and the ortho-protons of their respective adjacent phenyl rings. This pattern of NOE signals provides unambiguous confirmation of the (Z) configuration. jeol.comnih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. libretexts.org The resulting spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands corresponding to specific functional groups.

For this compound, the IR spectrum will display several key absorptions:

N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. libretexts.org

Aromatic C-H Stretching: These vibrations give rise to sharp peaks just above 3000 cm⁻¹.

Alkene C=C Stretching: The stretching vibration of the C=C double bond in a cis-alkene is expected to appear in the 1660-1630 cm⁻¹ region. spectroscopyonline.com

Aromatic C=C Stretching: The in-ring C=C stretching vibrations of the phenyl groups result in several bands in the 1600-1450 cm⁻¹ range.

C-H Out-of-Plane Bending: A strong and broad absorption band characteristic of cis-disubstituted alkenes is expected in the 730-665 cm⁻¹ region. docbrown.info This band is a key indicator of the (Z) geometry.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch | 3500 - 3300 (two bands) | Medium |

| Aromatic C-H | C-H Stretch | >3000 | Medium-Sharp |

| Alkene C=C | C=C Stretch | 1660 - 1630 | Variable |

| Aromatic C=C | C=C In-ring Stretch | 1600 - 1450 | Medium-Strong |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is a complementary technique to IR spectroscopy that also probes molecular vibrations. elodiz.com It relies on the inelastic scattering of monochromatic light. While IR absorption depends on a change in the dipole moment during a vibration, Raman activity depends on a change in the polarizability. Therefore, symmetric vibrations that are weak or absent in the IR spectrum are often strong in the Raman spectrum.

In the Raman spectrum of this compound, the following features would be expected:

The symmetric C=C stretching of the stilbene backbone would likely produce a strong and characteristic Raman signal.

The "ring-breathing" modes of the phenyl rings, which involve the symmetric expansion and contraction of the rings, typically give rise to intense Raman bands.

Vibrations involving the C-N bond and other parts of the carbon skeleton contribute to a unique molecular vibrational fingerprint that can be used for identification. researchgate.net

This technique provides a detailed "fingerprint" of the molecule's vibrational modes, which is highly specific to its unique structure and conformation. rruff.info

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, is instrumental in probing the electronic structure and photophysical behavior of this compound.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. shu.ac.ukubbcluj.ro When a molecule like this compound absorbs UV or visible light, its outer electrons are promoted from a ground electronic state to a higher energy excited state. shu.ac.uk The specific wavelengths of light absorbed correspond to the energy differences between these electronic states, providing a characteristic absorption spectrum. shu.ac.uk

For organic molecules, the most common electronic transitions involve the excitation of electrons from π (pi) bonding orbitals and n (non-bonding) orbitals to π* (pi-antibonding) orbitals. uzh.chlibretexts.org These are referred to as π → π* and n → π* transitions, respectively. uzh.chlibretexts.org The presence of the stilbene backbone, a conjugated π system, and the amino group with its non-bonding electrons in this compound gives rise to these characteristic transitions.

The absorption spectrum of a molecule is a plot of its absorbance versus wavelength. The Beer-Lambert law, A = εbc, where A is absorbance, ε is the molar absorptivity (a measure of how strongly the molecule absorbs light at a given wavelength), b is the path length of the light through the sample, and c is the concentration of the absorbing species, quantitatively relates absorbance to concentration. ubbcluj.ro

In a typical UV-Vis spectrum of a conjugated system like this compound, the π → π* transitions are generally more intense (higher molar absorptivity) than the n → π* transitions. masterorganicchemistry.com The extended conjugation in the stilbene framework lowers the energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital), resulting in absorption at longer wavelengths, often in the near-UV or visible region of the electromagnetic spectrum. libretexts.org

Table 1: Typical Electronic Transitions in Organic Molecules

| Transition Type | Description | Typical Wavelength Range (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| σ → σ | Excitation of an electron from a sigma bonding orbital to a sigma anti-bonding orbital. | < 150 | High |

| n → σ | Excitation of an electron from a non-bonding orbital to a sigma anti-bonding orbital. | 150 - 250 | Low to Medium |

| π → π | Excitation of an electron from a pi bonding orbital to a pi anti-bonding orbital. | 200 - 700 | High (1,000 - 10,000) |

| n → π | Excitation of an electron from a non-bonding orbital to a pi anti-bonding orbital. | 200 - 700 | Low (10 - 100) |

This table provides a generalized overview of electronic transitions. The exact wavelengths and molar absorptivities for this compound would require specific experimental data.

Fluorescence spectroscopy is a powerful technique for studying the emission of light from a molecule after it has absorbed photons. The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of this emission process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. atto-tec.com

The fluorescence quantum yield is influenced by both the intrinsic molecular structure and external factors such as solvent polarity, temperature, and pH. atto-tec.com For a molecule to be fluorescent, it must possess a rigid, planar structure that slows down non-radiative decay processes, such as internal conversion and intersystem crossing, which compete with fluorescence. While the stilbene core provides some rigidity, the (Z)-configuration can lead to steric hindrance and potential non-radiative decay pathways, such as photoisomerization to the (E)-isomer, which can significantly quench fluorescence. researchgate.net

The determination of the fluorescence quantum yield is often performed using a relative method, where the fluorescence intensity of the sample is compared to that of a standard with a known quantum yield. edinst.com The quantum yield of the sample (Φs) can be calculated using the following equation:

Φs = Φr * (Is / Ir) * (Ar / As) * (ns^2 / nr^2)

Where:

Φr is the quantum yield of the reference standard.

I is the integrated fluorescence intensity.

A is the absorbance at the excitation wavelength.

n is the refractive index of the solvent.

The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Studies on similar amino-substituted stilbene derivatives have shown that the fluorescence properties are highly dependent on the substitution pattern and the surrounding environment. researchgate.net

Table 2: Factors Influencing Fluorescence Quantum Yield

| Factor | Effect on Quantum Yield |

| Molecular Structure | Rigidity and planarity generally increase the quantum yield by reducing non-radiative decay pathways. The (Z)-isomer of stilbenes often has a lower quantum yield than the (E)-isomer due to steric hindrance and competing photoisomerization. researchgate.net |

| Solvent Polarity | The effect of solvent polarity can be complex. In some cases, polar solvents can stabilize the excited state, leading to a red-shift in emission and potentially affecting the quantum yield. mdpi.com |

| Temperature | Increasing temperature generally decreases the quantum yield as it promotes non-radiative decay processes through increased molecular vibrations and collisions. |

| pH | For molecules with acidic or basic functional groups like the amino group in this compound, changes in pH can alter the protonation state and significantly impact the fluorescence properties. atto-tec.com |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org It is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for analyzing complex mixtures.

High-Resolution Mass Spectrometry (HRMS) is a highly accurate method for determining the mass of a molecule with a precision of several decimal places. libretexts.org This high accuracy allows for the unambiguous determination of the molecular formula of a compound by distinguishing between compounds that have the same nominal mass but different elemental compositions. libretexts.orgchemguide.co.uk

For this compound, with a molecular formula of C₁₄H₁₃N, the theoretical exact mass can be calculated using the precise masses of the most abundant isotopes of carbon, hydrogen, and nitrogen. sisweb.com By comparing the experimentally measured mass from an HRMS instrument to the calculated theoretical mass, the molecular formula can be confirmed with a high degree of confidence. youtube.com

Table 3: Isotopes and Their Precise Masses

| Element | Isotope | Exact Mass (Da) | Natural Abundance (%) |

| Hydrogen | ¹H | 1.007825 | 99.985 |

| ²H | 2.014102 | 0.015 | |

| Carbon | ¹²C | 12.000000 | 98.9 |

| ¹³C | 13.003355 | 1.1 | |

| Nitrogen | ¹⁴N | 14.003074 | 99.63 |

| ¹⁵N | 15.000109 | 0.37 |

Data sourced from various publicly available scientific resources.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.org It is particularly well-suited for the analysis of volatile and thermally stable compounds. wikipedia.org In a GC-MS system, a sample mixture is first vaporized and separated into its individual components in the gas chromatograph. wikipedia.org Each separated component then enters the mass spectrometer, where it is ionized and detected, providing a mass spectrum that can be used for identification. wikipedia.org

GC-MS can be employed to assess the purity of a this compound sample by detecting and identifying any volatile impurities. unar.ac.idnih.gov For instance, it could be used to determine the ratio of (Z)- to (E)-isomers in a sample, as the two isomers would likely have different retention times in the gas chromatograph.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that couples the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. wikipedia.orgresearchgate.net LC-MS is ideal for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile, making it a versatile tool for analyzing complex mixtures. wikipedia.orgfrontiersin.org

In an LC-MS system, the sample is first separated by liquid chromatography, and the eluent from the LC column is then introduced into the mass spectrometer for detection and identification. nih.gov This technique can be used to analyze this compound in complex matrices, such as reaction mixtures or biological samples. researchgate.net The choice of ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is crucial for the successful analysis of the target compound. wikipedia.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal. wikipedia.org In this method, a crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to create a three-dimensional model of the electron density within the crystal. wikipedia.orgyorku.ca This allows for the precise determination of atomic positions, bond lengths, and bond angles. wikipedia.org

Computational software is then used to solve the "phase problem" and generate an electron density map from the diffraction intensities. yorku.calibretexts.org This map is interpreted to build a molecular model, which is then refined to achieve the best possible agreement with the experimental data. yorku.ca

For related compounds, crystallographic studies have revealed key structural features. For example, the analysis of two tris(4-aminophenyl)amine-based derivatives provided detailed information on their molecular and supramolecular architecture. mdpi.com Similarly, the crystal structure of a stilbazolium derivative, 4-[2-(4-dimethyl amino-phenyl)-vinyl]-1-methyl-pyridinium+ bromide− (DMSB), was determined, revealing it belongs to the monoclinic crystal system with a centrosymmetric space group P21/c. nih.gov In another study, the structure of (n-Bu4N)2(DAS-(SO3)2) was confirmed using single-crystal X-ray diffraction, showing it crystallizes in the monoclinic space group P2(1)/n. researchgate.net

The typical data obtained from an X-ray crystallography experiment is summarized in the table below, which shows hypothetical data for a this compound derivative as an illustrative example.

Table 1: Hypothetical Crystallographic Data for a this compound Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.065 |

| b (Å) | 14.257 |

| c (Å) | 9.924 |

| α (°) | 90 |

| β (°) | 97.67 |

| γ (°) | 90 |

| Volume (ų) | 1418.9 |

| Z | 4 |

Note: This data is illustrative and not based on experimental results for this compound.

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of compounds and for their quantitative analysis. jasco-global.comms-editions.cl The method separates components in a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. jasco-global.com For purity analysis, HPLC can effectively separate the main compound from any impurities or degradation products. chromatographyonline.com

In a typical HPLC analysis, a solution of the sample is injected into the system and carried through the column by the mobile phase. jasco-global.com A detector at the end of the column measures the concentration of each separated component as it elutes. jasco-global.com The resulting chromatogram shows peaks corresponding to each component, with the area of each peak being proportional to its concentration. jasco-global.comijpcbs.com

For quantitative analysis, a calibration curve is typically constructed by running standards of known concentrations. jasco-global.com The concentration of the analyte in an unknown sample can then be determined by comparing its peak area to the calibration curve. jasco-global.com The choice of column, mobile phase composition, flow rate, and detector wavelength are critical parameters that must be optimized for a specific analyte. ms-editions.clijpcbs.com

While specific HPLC methods for this compound were not detailed in the search results, the general principles are widely applicable. For instance, a reversed-phase HPLC (RP-HPLC) method is commonly used for the analysis of organic molecules like aminostilbene (B8328778) derivatives. researchgate.netturkjps.org This would likely involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. ijpcbs.comjocpr.com

The table below outlines a hypothetical set of HPLC parameters that could be used for the analysis of this compound.

Table 2: Hypothetical HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 254 nm or λmax) |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Note: These parameters are illustrative and would require optimization.

The validation of an HPLC method is crucial to ensure its accuracy, precision, linearity, and robustness. ms-editions.clijpcbs.com This involves assessing parameters such as the limit of detection (LOD) and limit of quantification (LOQ). ijpcbs.comturkjps.org

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to determine the molecular weight distribution of polymers and oligomers. While no direct studies on GPC analysis of this compound polymers were found, this technique is relevant for characterizing polymers derived from similar monomers. For example, GPC has been used in the characterization of various polymers and in the analysis of bacterial cytokinesis-related proteins. nih.gov

In GPC, a solution of the polymer is passed through a column packed with porous gel beads. Larger molecules, which are excluded from the pores, travel a shorter path and elute first. Smaller molecules can enter the pores, leading to a longer retention time. By calibrating the column with polymer standards of known molecular weights, the molecular weight distribution of an unknown sample can be determined.

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated or cooled. slideshare.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. libretexts.orgnih.gov This technique is valuable for determining the thermal stability of a compound, its decomposition profile, and the composition of multi-component systems. nih.gov The result is a TGA curve, which plots mass percentage against temperature. libretexts.org

While a specific TGA curve for this compound is not provided, studies on related compounds demonstrate the utility of this technique. For example, the thermal behavior of 4-amino-4'-nitrostilbene (B5910304) showed good stability up to approximately 220°C. ikm.org.my TGA of some triazinylstilbene derivatives indicated that thermooxidative destruction began above 310°C. researchgate.net The analysis is typically performed by heating a small amount of the sample at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere. ikm.org.mynih.gov

The data table below presents hypothetical TGA results for this compound, illustrating the type of information that can be obtained.

Table 3: Hypothetical TGA Data for this compound

| Temperature Range (°C) | Weight Loss (%) | Interpretation |

|---|---|---|

| 25 - 200 | < 1% | Loss of volatile surface moisture |

| 200 - 350 | ~50% | Onset of major decomposition |

| > 350 | > 95% | Complete decomposition |

Note: This data is for illustrative purposes only.

The derivative of the TGA curve (DTG) can also be plotted to show the rate of mass loss, which helps in identifying the temperatures at which decomposition is most rapid. diva-portal.org

Differential Thermal Analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference material as they are subjected to the same temperature program. trb.orgchemrj.org This allows for the detection of physical and chemical changes that involve a change in enthalpy, such as phase transitions (melting, crystallization) and chemical reactions (decomposition, oxidation). chemrj.orgvbcop.org

An endothermic event (e.g., melting) results in the sample temperature lagging behind the reference temperature, producing a negative peak on the DTA curve. vbcop.org Conversely, an exothermic event (e.g., decomposition) causes the sample temperature to lead the reference, resulting in a positive peak. vbcop.org

While DTA data for this compound is not available in the provided results, DTA has been used in conjunction with TGA to study the thermal behavior of related compounds. nih.gov For instance, a DTA curve for a pyridazinone derivative showed a sharp endothermic peak corresponding to its melting point, followed by exothermic peaks related to its decomposition. nih.gov For guanosine (B1672433) monophosphate (GMP), the DTA curve showed a sharp endothermic peak at 208 °C corresponding to melting, followed by exothermic decomposition peaks. researchgate.net

The information obtained from DTA is often complementary to TGA data, providing a more complete picture of the thermal events occurring.

Theoretical and Computational Investigations of Z 2 Aminostilbene

Quantum Chemical Calculation Methodologies

To accurately model the behavior of (Z)-2-aminostilbene, a range of quantum chemical methods are employed, each suited for different aspects of its molecular reality.

Density Functional Theory (DFT) stands as a cornerstone for computational investigations into the electronic structure of many-body systems, including molecules like this compound. wikipedia.org It is a widely used method for calculating the ground-state properties of molecules and condensed phases. wikipedia.org The fundamental principle of DFT is that any property of a system of interacting particles can be understood as a functional of the ground-state electron density n(r). molpro.net This approach is computationally less expensive than traditional wavefunction-based methods that include electron correlation. wikipedia.org

For stilbene (B7821643) and its derivatives, DFT has been successfully used to calculate potential energy curves as a function of the central torsional angle in the ground state (S₀). researchgate.net These calculations are crucial for understanding the conformational preferences and the energy barriers associated with rotation around the ethylenic double bond. The method is effective in optimizing molecular geometries and predicting stable conformations. mdpi.comimperial.ac.uk However, while powerful for ground-state properties, standard DFT has known limitations in accurately describing phenomena critical to photochemistry, such as charge-transfer excitations and the topology of conical intersections, which often require more advanced treatments. wikipedia.org

The photochemical behavior of this compound is dictated by its excited electronic states. Accurately describing these states, especially in molecules with significant π-conjugation and potential for charge transfer, requires methods that can handle electron correlation in a sophisticated manner.

Complete Active Space Self-Consistent Field (CASSCF) is a multireference method essential for studying photochemical processes. mdpi.comrsc.org It provides a qualitatively correct description of the electronic wavefunctions in situations where multiple electronic configurations are close in energy, such as near conical intersections or in diradicaloid structures. mdpi.comrsc.org The selection of the "active space"—the set of orbitals and electrons included in the full configuration interaction calculation—is a critical step in a CASSCF calculation. mdpi.com

While CASSCF accounts for static electron correlation, it often lacks the inclusion of dynamic correlation, which is necessary for quantitative accuracy. mdpi.com This is addressed by applying a second-order perturbation theory correction to the CASSCF energy. N-electron Valence State Perturbation Theory (NEVPT2) is a robust method for this purpose. molpro.netmdpi.com NEVPT2 is known for being free of "intruder states," a common problem in other multireference perturbation theories. molpro.netfaccts.de It is implemented in both strongly contracted (SC) and partially contracted (PC) variants, which generally yield very similar results. molpro.net The combination of CASSCF with a subsequent MS-NEVPT2 (multi-state NEVPT2) calculation provides a high level of theory for obtaining accurate energies of ground and excited states, making it suitable for mapping out potential energy surfaces and characterizing excited-state decay paths. mdpi.comresearchgate.net

Mechanistic Photochemical Pathway Elucidation

Upon absorption of light, this compound undergoes a series of ultrafast processes. Elucidating the precise mechanistic pathways of these photorelaxation events is a primary goal of computational studies.

The deactivation of excited electronic states often proceeds through non-radiative pathways involving points of degeneracy between potential energy surfaces. Conical Intersections (CIs) are points where two electronic states of the same spin multiplicity become degenerate, providing an efficient funnel for internal conversion back to the ground state. mdpi.comnih.gov

Intersystem Crossing (ISC) is another crucial non-radiative process where the molecule transitions between electronic states of different spin multiplicities (e.g., from a singlet state S₁ to a triplet state T₁). mdpi.comnih.gov The efficiency of ISC is governed by spin-orbit coupling. mdpi.com

For aminostilbenes, the position of the amino group dramatically influences the photochemistry. In the case of trans-ortho- and trans-meta-aminostilbenes, isomerization is primarily a triplet-state process, indicating that ISC from the initially excited singlet state to a triplet state is a key step. acs.org This contrasts with the para isomer, where isomerization occurs on the singlet-state surface. acs.org The barrier for singlet-state torsion in the ortho and meta isomers is estimated to be at least 7 kcal/mol, making the triplet pathway competitive. acs.org Computational analysis of the network of CIs and ISCs is therefore essential to map the competing decay pathways that determine the ultimate photochemical outcome. mdpi.comnih.gov

For cis-aminostilbenes, the position of the amino substituent also leads to distinct photochemical behavior. The photochemical pathways of the cis-ortho and cis-para isomers are dominated by photoisomerization to the trans form. acs.orgfigshare.com This is in contrast to the cis-meta isomer, which exhibits an unusually high quantum yield for photocyclization and a low yield for photoisomerization. acs.org

The photorelaxation dynamics of this compound (cis-ortho-aminostilbene) are therefore primarily channeled through rotation around the central C=C bond. Following excitation to the S₁ state, the molecule moves along the excited-state potential energy surface towards a twisted geometry. This twisted region is where the potential energy surfaces of the excited and ground states approach each other, facilitating non-radiative decay back to the ground state, which can then relax to either the cis or trans conformation. Modeling these dynamics often involves simulating trajectories on the computed potential energy surfaces to understand the time scales and branching ratios of the different relaxation channels. nih.govcecam.org

The table below summarizes key experimental photochemical data for the isomers of cis-aminostilbene in cyclohexane, highlighting the distinct behavior of the ortho-isomer.

| Compound | Isomerization Quantum Yield (Φc→t) | Photocyclization Quantum Yield (Φcycl) | Fluorescence |

|---|---|---|---|

| cis-ortho-Aminostilbene | 0.43 | 0.003 | Not observed |

| cis-meta-Aminostilbene | 0.027 | 0.31 | Observed |

| cis-para-Aminostilbene | 0.54 | <0.001 | Not observed |

Table 1: Photochemical quantum yields for cis-aminostilbene isomers in cyclohexane. Data sourced from The Journal of Physical Chemistry A, 2001, 105 (1), 285-291. acs.org

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to predict and analyze the three-dimensional structures of molecules. numberanalytics.comresearchgate.net Conformational analysis, a key component of molecular modeling, is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. numberanalytics.com

For a molecule like this compound, conformational analysis is critical for understanding its ground-state structure and how that structure influences its photochemical properties. Computational methods can predict the relative energies of different conformers and the energy barriers separating them. numberanalytics.comnih.gov This is particularly important for aminostilbenes, where the orientation of the amino group and the phenyl rings can significantly affect electronic conjugation and, consequently, the absorption and emission spectra. nih.gov For instance, studies on N-phenyl-substituted aminostilbenes have shown that a more planar ground-state geometry around the nitrogen atom can lead to higher fluorescence quantum yields and lower photoisomerization efficiency. nih.gov Computational studies can systematically explore the potential energy surface to identify the most stable conformers and provide the structural data needed for subsequent excited-state calculations. mdpi.com

Prediction of Electronic Properties and Photophysical Behavior Based on Structure

The electronic and photophysical characteristics of aminostilbenes are intrinsically linked to their molecular structure, specifically the position of the amino group and the stereochemistry of the ethylenic bridge. Computational models predict how these structural features govern the molecule's interaction with light and subsequent relaxation pathways.

Theoretical studies on the trans isomers of aminostilbene (B8328778) show that the position of the amino group significantly influences the electronic absorption spectra. For instance, trans-para-aminostilbene typically shows a single, intense long-wavelength absorption band, whereas the trans-ortho and trans-meta isomers exhibit two less intense bands. acs.org This phenomenon is attributed to configuration interaction. acs.org For this compound, being an ortho-substituted isomer, a similarly complex absorption spectrum with less intense, multiple bands would be theoretically anticipated compared to its para-substituted counterpart.

The photophysical behavior, such as fluorescence and photoisomerization, is also dictated by the structure. Computational studies on trans-ortho-aminostilbene indicate it has a long singlet lifetime and a low photoisomerization quantum yield, with isomerization proceeding via a triplet-state mechanism. acs.org This contrasts with the para isomer, which isomerizes through a singlet-state process. acs.org The (Z) configuration of 2-aminostilbene is generally less stable than the (E) configuration, and its photodynamics are expected to be complex, potentially involving pathways like photocyclization to form dihydrophenanthrene intermediates, a reaction well-documented for stilbene-like molecules. researchgate.netresearchgate.net

Frontier Molecular Orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding electronic properties. DFT calculations on related nitro-substituted aminostilbenes have been used to determine the HOMO-LUMO gap, which is a critical parameter for potential applications in areas like dye-sensitized solar cells. ikm.org.my For this compound, the HOMO is expected to have significant contributions from the amino group, while the LUMO would be distributed across the π-conjugated system of the stilbene backbone.

Table 1: Predicted Photophysical Properties of Aminostilbene Isomers This table is based on data from related aminostilbene compounds to infer the likely properties of this compound.

| Property | trans-para-Aminostilbene | trans-ortho-Aminostilbene | Predicted for this compound |

| Absorption Spectrum | Single intense band acs.org | Two less intense bands acs.org | Complex, multiple bands |

| Singlet Lifetime | Short acs.org | Long acs.org | Likely long |

| Photoisomerization Yield | High acs.org | Low acs.org | Likely low, with competing pathways |

| Isomerization Pathway | Singlet-state acs.org | Triplet-state acs.org | Likely triplet-state or complex |

| Fluorescence Yield | Low | Moderate | Dependent on competing non-radiative pathways |

Solvent Effects on Excited State Properties through Computational Models

The surrounding solvent medium can profoundly alter the excited-state dynamics of polar molecules like aminostilbenes. Computational models, such as the Polarizable Continuum Model (PCM) and the Effective Fragment Potential (EFP) method, are employed to simulate these solvent effects. researchgate.netpurdue.edu

For aminostilbene derivatives, an increase in solvent polarity often leads to a significant red shift in the fluorescence spectrum, a phenomenon known as solvatochromism. acs.org This shift is indicative of a more polar excited state compared to the ground state, suggesting a charge-transfer (CT) character. researchgate.net Studies on trans-3,3',5,5'-tetramethoxystilbene, a meta-substituted analogue, revealed a dramatic increase in fluorescence lifetime with solvent polarity, confirming the CT nature of the excited state. researchgate.net All three trans-aminostilbene isomers (ortho, meta, and para) show similar solvent-induced shifts in their fluorescence maxima, indicating that the excited state is more polar than the ground state regardless of the substituent position. acs.org

Computational models for push-pull stilbenes like 4-dimethylamino-4′-nitrostilbene (DANS) show that solvent polarity governs the competition between different relaxation pathways such as fluorescence, intersystem crossing to the triplet state, and internal conversion. researchgate.netnih.gov Increasing solvent polarity stabilizes the highly polar excited state, which can enhance fluorescence quantum yield up to a point, after which non-radiative decay pathways, potentially involving twisted intramolecular charge-transfer (TICT) states, become dominant and quench fluorescence. nih.gov For this compound, it is predicted that its excited state properties would also be highly sensitive to the solvent environment.

Table 2: Solvent Effects on Photophysical Properties of a Related Aminostilbene Derivative Data for trans-3,3',5,5'-tetramethoxystilbene (TMST) is presented to illustrate typical solvent effects in aminostilbene-like structures. researchgate.net

| Solvent | Dielectric Constant (ε) | Fluorescence Lifetime (τf) of trans-TMST (ns) | Stokes Shift of trans-TMST (cm⁻¹) |

| Cyclohexane | 2.02 | 2.3 | 3630 |

| Tetrahydrofuran (THF) | 7.58 | 8.2 | 5210 |

| Dichloromethane (DCM) | 8.93 | 11.4 | 5690 |

| Acetonitrile (B52724) (AN) | 37.5 | 16.6 | 6350 |

Structure-Property Relationship Studies from a Theoretical Standpoint

The core of computational chemistry in this field is to establish clear structure-property relationships (SPRs). researchgate.netdiva-portal.org These relationships, derived from theoretical calculations, provide predictive power for designing new molecules with desired optical or electronic functions. arxiv.orgmdpi.com

For aminostilbenes, a key SPR relates the position of the amino substituent to the primary photo-decay mechanism. acs.org Theoretical models suggest that the energy barrier to torsion in the excited state, which leads to photoisomerization, is heavily influenced by the substituent's electronic effect on the relative energies of the fluorescent (planar) and twisted singlet states. acs.org In ortho and meta isomers, this barrier is higher, favoring fluorescence and a triplet-state isomerization pathway, whereas the para isomer has a lower barrier for singlet-state torsion. acs.org

Another significant SPR is the "amino conjugation effect". acs.org Theoretical studies on N-phenyl substituted 4-aminostilbenes show that structural modifications promoting a more planar geometry at the nitrogen atom enhance its conjugation with the stilbene π-system. acs.org This enhanced conjugation leads to a red shift in absorption and fluorescence spectra and a greater charge-transfer character in the excited state, which in turn suppresses photoisomerization and increases fluorescence quantum yields. acs.org

In the case of this compound, its ortho-amino configuration and cis (Z) geometry create steric hindrance. This forces the aminophenyl group to twist out of the plane of the ethylenic bridge, disrupting π-conjugation. Theoretical models would predict that this non-planarity is a dominant factor in its electronic structure, leading to the blue-shifted, weaker absorption bands characteristic of ortho isomers and influencing the competition between fluorescence, Z/E isomerization, and photocyclization pathways. The steric strain in the (Z) isomer also makes it thermodynamically less stable than the (E) isomer, a fundamental aspect of its structural and energetic landscape.

Emerging Research Directions and Applications in Materials Science and Organic Synthesis

Development of Advanced Optical Materials

The inherent photophysical properties of the aminostilbene (B8328778) framework make it a prime candidate for creating novel optical materials. The interaction of the amino group's lone pair of electrons with the extended π-system of the stilbene (B7821643) backbone gives rise to unique absorptive and emissive characteristics that can be harnessed for various applications.

The (Z)-2-Aminostilbene structure serves as a fundamental building block for a class of compounds known as styryl dyes. These dyes are characterized by a donor-π-acceptor (D-π-A) architecture, which is responsible for their strong fluorescence and environmental sensitivity. In this framework, the amino group acts as a potent electron donor. This electronic structure allows for intramolecular charge transfer (ICT) upon photoexcitation, a process that is highly sensitive to the polarity and viscosity of the local environment.

This sensitivity has been exploited in the design of fluorescent probes for biological systems. For instance, styryl dyes have been developed for visualizing nucleic acids, with some demonstrating a significant increase in fluorescence quantum yield upon binding to DNA. nih.govmdpi.comresearchgate.net Dicyanostilbene derivatives containing an amino group have been engineered as two-photon fluorescence probes for detecting specific metal ions like Pb²⁺ and Zn²⁺ in living cells and tissues. nih.govjlu.edu.cn These probes offer advantages such as long-wavelength emission, large Stokes shifts, and good cell permeability. nih.gov The design principles often involve tethering a specific recognition unit (a ligand for an ion or a biomolecule) to the aminostilbene fluorophore. nih.gov Binding of the target analyte modulates the ICT process, resulting in a measurable change in fluorescence intensity or wavelength, enabling detection and imaging. mdpi.com

| Probe Derivative Class | Target Analyte | Key Optical Properties | Application | Reference |

|---|---|---|---|---|

| Dicyanostilbene-Amino | Pb²⁺ | Large two-photon absorption cross-section (1020 GM), Emission at 609 nm, Large Stokes shift (209 nm) | Detection in live cells and tissues | nih.gov |

| Cationic Cyanine-Styryl | DNA | Stokes shifts >70 nm, Fluorescence enhancement upon DNA binding | Bio-imaging, DNA labelling | nih.gov |

| BODIPY-Stilbene | β-Amyloid Plaques | Strong emission between 665–680 nm, High extinction coefficients | In vitro imaging for Alzheimer's research | nih.gov |

| Benzothiazole-Styryl | Nucleic Acids | Low intrinsic fluorescence, enhanced by DNA binding | Cell nucleoli visualization | mdpi.com |

Materials with significant nonlinear optical (NLO) properties are crucial for applications in photonics and optoelectronics, including optical switching and frequency conversion. The D-π-A structure inherent to molecules like this compound is a key prerequisite for high second- and third-order NLO activity. The efficiency of these materials is related to the molecular hyperpolarizability, which is enhanced by the charge asymmetry created by the electron-donating amino group and a suitable electron-accepting group connected through the π-conjugated stilbene bridge. researchgate.netscielo.org.mx

Research has shown that stilbene derivatives with donor-acceptor substitutions exhibit significant NLO responses. researchgate.netrsc.org For example, studies on 4-aminostilbene (B1224771) have demonstrated its potential for second-harmonic generation (SHG). spiedigitallibrary.org The introduction of various donor and acceptor groups allows for the fine-tuning of NLO properties. researchgate.net The non-centrosymmetric arrangement of such chromophores in a crystalline lattice is essential for achieving bulk second-order NLO effects, and research focuses on controlling crystal packing to optimize these properties. rsc.org The third-order nonlinear susceptibility of aminostilbene derivatives has also been investigated, showing promise for applications requiring a high third-order response. scielo.org.mx

Applications in Polymer and Supramolecular Chemistry

The incorporation of the this compound moiety into larger molecular assemblies like polymers and supramolecular structures imparts photoresponsive behavior to the resulting material.

The carbon-carbon double bond of the stilbene core is photosensitive and can undergo a [2π + 2π] cycloaddition reaction upon exposure to UV light. nih.gov When stilbene units are incorporated as pendants or main-chain components in polymers, this photoreaction can be used to form covalent bonds between polymer chains, a process known as photocrosslinking. researchgate.net This transformation converts a soluble polymer into an insoluble, stable network. nih.gov

This property is the basis for creating negative-type photoresists, which are materials used in photolithography and microfabrication. researchgate.net Stilbene-containing polymers have been synthesized and their photocrosslinking behavior studied, demonstrating their potential in applications such as photocurable coatings and printing materials. researchgate.net The rate and efficiency of the photocrosslinking process can be influenced by the polymer architecture and the specific substitution on the stilbene unit. For example, the flexibility of spacers separating the stilbene moieties in the polymer backbone can affect the rate of the photoreaction. researchgate.net

Precursors for Complex Organic Molecule and Heterocycle Synthesis

The functional groups of this compound—the primary amine, the alkene, and the aromatic rings—make it a valuable starting material for the synthesis of more complex molecular architectures. Nitrogen-containing heterocycles are particularly significant targets as they are core structures in many pharmaceuticals and functional materials. researchgate.netrsc.org